Sigma-2 Receptor Selectivity: Arylacetamide vs. Diamine Scaffolds
In a direct head-to-head comparison of arylacetamide versus diamine scaffolds, the class of arylacetamides (4-9), which includes the target compound's core structure, showed significantly enhanced selectivity for sigma-2 over sigma-1 receptors, whereas the corresponding diamine series (10-18) was sigma-1 selective [1]. While individual Ki values for the unsubstituted phenyl derivative (which most closely matches 18109-53-0) are not reported in the abstract, the class-level finding establishes that the amide carbonyl dictates subtype selectivity. This directly differentiates it from sigma-1-preferring diamine ligands and from clinically used sigma-1 ligands like cutamesine (SA 4503).
| Evidence Dimension | Sigma receptor subtype selectivity (sigma-2 vs. sigma-1) |
|---|---|
| Target Compound Data | Arylacetamide class (compounds 4-9): selective for sigma-2 binding sites [1] |
| Comparator Or Baseline | Arylethylenediamine class (compounds 10-18): selective for sigma-1 binding sites [1] |
| Quantified Difference | Qualitative shift in subtype selectivity; specific Ki values not publicly available for the exact CAS 18109-53-0 compound |
| Conditions | Guinea pig brain membrane binding assays [1] |
Why This Matters
A sigma-2-selective profile is mechanistically distinct from sigma-1-targeting drugs and may be relevant for research on cancer, neurodegeneration, or cocaine addiction.
- [1] Zhang, Y., Williams, W., Bowen, W. D., & Rice, K. C. (1996). Synthesis and Evaluation of Aryl-Substituted N-(Arylethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamines and Corresponding Arylacetamides for Sigma Receptor Affinity. Journal of Medicinal Chemistry, 39(18), 3564–3568. View Source
